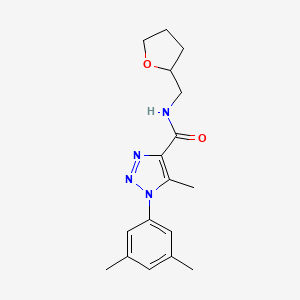

1-(3,5-dimethylphenyl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide

Description

This compound features a 1,2,3-triazole core substituted at the 1-position with a 3,5-dimethylphenyl group and at the 4-position with a carboxamide moiety linked to a tetrahydrofuran (THF)-methyl group. The 1,2,3-triazole scaffold is widely utilized in medicinal chemistry due to its hydrogen-bonding capacity, metabolic stability, and versatility in click chemistry applications . Though direct synthetic details for this compound are absent in the provided evidence, analogous methodologies from heterocyclic synthesis (e.g., tetrazole and pyrazolone derivatives in ) suggest routes involving Huisgen cycloaddition or carboxamide coupling .

Properties

IUPAC Name |

1-(3,5-dimethylphenyl)-5-methyl-N-(oxolan-2-ylmethyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O2/c1-11-7-12(2)9-14(8-11)21-13(3)16(19-20-21)17(22)18-10-15-5-4-6-23-15/h7-9,15H,4-6,10H2,1-3H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGGRJMGCCUKEKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C(=C(N=N2)C(=O)NCC3CCCO3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3,5-dimethylphenyl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the triazole ring:

Introduction of the 3,5-dimethylphenyl group: This step often involves a substitution reaction where a suitable precursor is reacted with a 3,5-dimethylphenyl halide.

Attachment of the tetrahydrofuran-2-ylmethyl group: This can be done through a nucleophilic substitution reaction, where the triazole intermediate is reacted with a tetrahydrofuran-2-ylmethyl halide.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency.

Chemical Reactions Analysis

1-(3,5-dimethylphenyl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the triazole ring or the phenyl group can be replaced with other substituents.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.

Scientific Research Applications

1-(3,5-dimethylphenyl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3,5-dimethylphenyl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can disrupt cellular processes, leading to the compound’s biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Characterization Tools

The SHELX program suite (–2) and WinGX/ORTEP () are critical for crystallographic refinement of such compounds. For example:

- SHELXL enables precise modeling of anisotropic displacement parameters, crucial for resolving the THF-methyl group’s stereochemistry in the target compound .

- WinGX facilitates crystal packing analysis, which could highlight differences in intermolecular interactions between the target compound and bulkier analogs like 4g/4h .

Research Implications and Limitations

While empirical data on the target compound are unavailable, structural comparisons suggest:

- The 1,2,3-triazole-THF combination offers a balance between rigidity and solubility, distinct from larger heterocycles in 4g/4h or planar thiazoles.

- Further studies should prioritize synthesis (via methods in ) and crystallographic validation (using SHELX ) to confirm these hypotheses.

Biological Activity

The compound 1-(3,5-dimethylphenyl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide is a derivative of the 1,2,3-triazole class known for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on existing literature.

Synthesis

The synthesis of triazole derivatives typically involves click chemistry , which allows for the efficient formation of 1,2,3-triazoles via the reaction of azides and alkynes. The specific compound can be synthesized through a multi-step process involving the reaction of appropriate precursors that include 3,5-dimethylphenyl and tetrahydrofuran derivatives . The final product is characterized using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm its structure and purity.

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties . For instance, compounds similar to the one have shown promising results against various cancer cell lines:

- MCF-7 (Breast Cancer) : IC50 values often range from 1.1 to 10 µM.

- HCT-116 (Colon Cancer) : IC50 values can be as low as 2.6 µM.

- HepG2 (Liver Cancer) : IC50 values around 1.4 µM are reported for highly active derivatives.

These compounds typically act by inhibiting key enzymes involved in cancer cell proliferation, such as thymidylate synthase , which is crucial for DNA synthesis .

Antimicrobial Activity

The compound also exhibits notable antimicrobial activity . Studies have demonstrated that various triazole derivatives show effectiveness against common pathogens:

- Escherichia coli : Some derivatives show inhibition with MIC (Minimum Inhibitory Concentration) values in the low micromolar range.

- Staphylococcus aureus : Similar inhibition profiles have been observed.

The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of triazole compounds. Modifications to the phenyl and tetrahydrofuran moieties can significantly influence their potency:

| Compound Modification | Effect on Activity |

|---|---|

| Addition of electron-withdrawing groups | Increased anticancer activity |

| Variation in alkyl chain length | Altered antimicrobial efficacy |

| Substitution on the triazole ring | Enhanced enzyme inhibition |

Case Studies

- Case Study on Anticancer Activity :

- Case Study on Antimicrobial Efficacy :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.